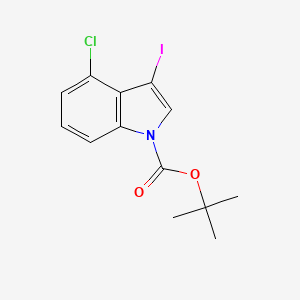

tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate

Descripción general

Descripción

The compound tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in pharmaceuticals and organic synthesis. Indole derivatives are known for their complex molecular structures and diverse chemical reactivity, which make them valuable in various chemical transformations and as intermediates in drug synthesis.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be achieved through various methods. For instance, tert-butyl esters of indole carboxylic acids can be prepared by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, as described in the synthesis of related compounds . Additionally, indole compounds with tert-butyl groups have been synthesized through substitution reactions, as seen in the preparation of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate . These methods highlight the versatility of tert-butyl indole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives can be determined using various spectroscopic methods such as NMR, IR, and MS, as well as X-ray diffraction . For example, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows that the indole ring system is planar, and the tert-butyl bound carboxylate group forms a specific dihedral angle with the indole ring system . Density functional theory (DFT) studies complement these findings by providing insights into the electronic structure and potential energy surfaces of these molecules .

Chemical Reactions Analysis

Indole derivatives with tert-butyl groups participate in a variety of chemical reactions. For example, tert-butyl azidoformate reacts with the conjugate bases of indole derivatives to yield N-(tert-butoxycarbonyl)indole derivatives among other products . The reactivity of these compounds can be further explored through their interactions with other chemical species, leading to the formation of complex structures with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are influenced by their molecular structure. Gas-liquid chromatography and mass spectral analysis can be used to separate and quantify carboxylates, including those with tert-butyl groups . The tert-butyl group itself is known to impart steric bulk, which can affect the solubility, boiling point, and overall reactivity of the indole derivative. The presence of halogens like chlorine and iodine in the molecule can also influence its reactivity and interaction with other chemical species.

Aplicaciones Científicas De Investigación

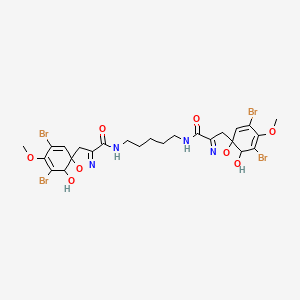

Synthesis and Chemical Transformations

Synthesis of γ-Carbolines and Heteropolycycles The compound tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate, through its derivatives, plays a pivotal role in the synthesis of γ-carboline derivatives and heteropolycycles. It's involved in palladium-catalyzed intramolecular annulations, leading to various structures with significant yields. These structures are crucial in the development of complex molecular architectures (Zhang & Larock, 2003).

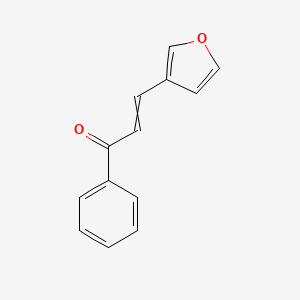

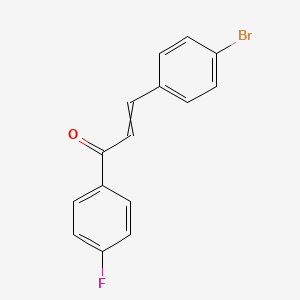

Oxidation of Allylic and Benzylic Alcohols This compound also acts as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols, yielding α,β-unsaturated carbonyl compounds. This chemoselective process emphasizes its role in fine-tuning the oxidation processes of specific alcohol groups without affecting non-allylic alcohols (Shen et al., 2012).

Formation of Tert-Butyl Esters of Heterocyclic Carboxylic Acids In the realm of organic synthesis, this compound is integral in the formation of tert-butyl esters of various heterocyclic carboxylic acids. It's involved in reactions that require precision and lead to the creation of novel organic compounds with potential applications in pharmaceuticals and material sciences (Fritsche et al., 2006).

Structural Characterization and Analysis The structural analysis of tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate derivatives has been conducted through methods like X-ray crystallography, providing detailed insights into the molecular geometry and interactions. This understanding is fundamental in the development of new compounds and materials (Thenmozhi et al., 2009).

Propiedades

IUPAC Name |

tert-butyl 4-chloro-3-iodoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQBNVGPPMFZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660099 | |

| Record name | tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate | |

CAS RN |

406170-08-9 | |

| Record name | tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)